1-(3-Bromophenoxy)propan-2-one
Overview
Description
1-(3-Bromophenoxy)propan-2-one is an organic compound with the molecular formula C9H9BrO2 It is a brominated phenoxy ketone, characterized by the presence of a bromine atom attached to the phenyl ring and a ketone group attached to the propan-2-one chain
Scientific Research Applications
Mechanisms and Chemical Syntheses
Nucleophilic Attack Mechanisms : Studies have shown the regioselective nucleophilic attack on π-allyl Pd complexes, leading to the synthesis of compounds like 1,2-diphenoxy-2-propene. These findings are crucial for understanding the chemical behavior and potential applications of bromophenoxy derivatives in synthetic chemistry (Organ, Miller, & Konstantinou, 1998).
Antibacterial Applications : Research into bio-based monomers derived from niacin, incorporating into dental resin systems, highlights the potential antibacterial applications of compounds related to "1-(3-Bromophenoxy)propan-2-one". This could pave the way for developing new dental materials with enhanced antibacterial properties (Li, Yu, Liu, Deng, & He, 2019).
Enantioenriched Synthesis : Enzymatic strategies have been developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, offering a pathway to valuable precursors of antimicrobial agents. This approach demonstrates the versatility of bromophenoxy derivatives in synthesizing bioactive compounds (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).
Metallophthalocyanines Synthesis : The development of new metal-free and metallophthalocyanines, incorporating "this compound" derivatives, showcases the compound's utility in creating materials with potential applications in catalysis, photodynamic therapy, and as colorants (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012).
Dopamine Beta-Hydroxylase Inhibition : Research on the mechanism-based inhibition of dopamine beta-hydroxylase by bromophenol derivatives indicates potential therapeutic applications in modulating catecholamine levels, relevant to neurological disorders (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromophenoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-bromophenol with 2-bromopropanone in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Bromophenol+2-BromopropanoneK2CO3,Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenoxy)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using
Properties
IUPAC Name |
1-(3-bromophenoxy)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUCAJHCWJFEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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